Tafenoquine Succinate

Pharmacokinetics Malaria Prophylaxis Liver Stage

Tafenoquine Succinate is a single-dose, 8-aminoquinoline antimalarial delivering radical cure of P. vivax malaria through clearance of dormant liver-stage hypnozoites. Its 14–28 day elimination half-life—28-fold longer than primaquine—enables a one-dose regimen versus the standard 7–14 day primaquine course, dramatically improving patient adherence. Formulated as the succinate salt for enhanced oral bioavailability, it is the definitive choice for clinical trials, national malaria elimination programs, and pharmacogenomic research exploring G6PD/CYP2D6-dependent efficacy and safety.

Molecular Formula C28H34F3N3O7
Molecular Weight 581.6 g/mol
CAS No. 106635-81-8
Cat. No. B115087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafenoquine Succinate
CAS106635-81-8
SynonymsKrintafel
N(4)-(2,6-dimethoxy-4-methyl-5-((3-trifluoromethyl)phenoxy)-8-quinolinyl)-1,4-pentanediamine
tafenoquine
tafenoquine maleate
tafenoquine succinate
WR 238605
WR-238605
Molecular FormulaC28H34F3N3O7
Molecular Weight581.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O
InChIInChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)
InChIKeyCQBKFGJRAOXYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tafenoquine Succinate CAS 106635-81-8: A Long-Acting 8-Aminoquinoline for Radical Cure of Plasmodium vivax


Tafenoquine Succinate (CAS 106635-81-8) is an 8-aminoquinoline antimalarial agent, a synthetic analogue of primaquine, characterized by a prolonged elimination half-life (approximately 14–28 days) [1]. It is formulated as a succinate salt, enhancing oral bioavailability, and is indicated for the radical cure (prevention of relapse) of Plasmodium vivax malaria and for malaria prophylaxis [2]. The compound's mechanism of action is thought to involve the clearance of dormant liver-stage hypnozoites of P. vivax, a target not addressed by blood-stage schizonticides, and its extended half-life is a key differentiator within its class [3].

Why Tafenoquine Succinate CAS 106635-81-8 is Not a Simple Primaquine Replacement in P. vivax Radical Cure


While both tafenoquine and primaquine belong to the 8-aminoquinoline class and target hepatic hypnozoites, they are not therapeutically interchangeable due to profound pharmacokinetic and pharmacodynamic differences. Tafenoquine's extended half-life (14–28 days versus 4–6 hours for primaquine) enables a single-dose regimen for radical cure, in contrast to the 7–14 day course required for primaquine [1]. This fundamental divergence in drug disposition translates to distinct efficacy and safety profiles, which are influenced by host genetics (G6PD and CYP2D6 status) [2]. Substituting one for the other without considering these differences can lead to treatment failure, increased risk of hemolytic toxicity, or suboptimal compliance [3].

Tafenoquine Succinate 106635-81-8: Quantitative Evidence of Differentiation from Primaquine and Other Antimalarials


Superior Pharmacokinetic Profile: 28-Fold Longer Half-Life and 188-Fold Higher Liver Exposure than Primaquine

In a direct comparative study in mice, tafenoquine demonstrated a substantially longer elimination half-life and greater liver exposure than primaquine. This pharmacokinetic advantage is a key determinant of its single-dose efficacy against liver-stage parasites [1].

Pharmacokinetics Malaria Prophylaxis Liver Stage

Five-Fold Greater Prophylactic Potency in a Single Oral Dose versus Primaquine

Tafenoquine exhibits significantly higher potency for causal prophylaxis compared to primaquine. A single oral dose of 5 mg/kg tafenoquine provided complete protection against liver-stage malaria in a mouse model, whereas a five-fold higher dose (25 mg/kg) of primaquine was required to achieve the same effect [1].

Malaria Prophylaxis Causal Prophylaxis Potency

Comparable Radical Cure Efficacy with a Single Dose versus 14-Day Primaquine Regimen in Phase III Trial

In the pivotal DETECTIVE phase III trial, a single 300 mg dose of tafenoquine demonstrated efficacy in preventing P. vivax recurrence that was similar to a 14-day course of primaquine (15 mg/day). At 6 months, 62.4% of patients in the tafenoquine group were recurrence-free, compared to 69.6% in the primaquine group [1].

Radical Cure Clinical Trial Plasmodium vivax

Similar Hemolytic Risk Profile in G6PD-Normal Individuals but Requires Pre-Treatment G6PD Testing

A direct comparison of hemolytic potential in G6PD-heterozygous females found that a single 300 mg dose of tafenoquine resulted in hemoglobin declines similar to those observed with a 14-day course of primaquine (15 mg/day). The maximum hemoglobin decrease ranged from -2.65 to -2.95 g/dL for tafenoquine 300 mg (N=3) and -1.25 to -3.0 g/dL for primaquine (N=5) [1]. This confirms that tafenoquine, like primaquine, poses a hemolytic risk in G6PD-deficient individuals, necessitating mandatory G6PD testing prior to administration [2].

G6PD Deficiency Safety Hemolysis

CYP2D6 Metabolism is Essential for Anti-Malarial Activity, a Class-Wide Liability

The anti-malarial activity of both tafenoquine and primaquine is dependent on metabolic activation by the CYP2D6 enzyme. In CYP2D knock-out mice, tafenoquine exhibited no anti-malarial activity when dosed at its ED100 (3 mg/kg) established in wild-type mice [1]. This finding highlights a critical pharmacogenomic liability for the entire 8-aminoquinoline class.

CYP2D6 Pharmacogenomics Metabolism

Causal Prophylactic Efficacy Superior to Atovaquone-Proguanil in a Primate Model

In a rhesus monkey model of Plasmodium cynomolgi infection, tafenoquine demonstrated causal prophylactic efficacy, whereas atovaquone-proguanil did not. Tafenoquine at 6 mg base/kg/day on days (-1) to 1 protected both monkeys, but atovaquone-proguanil at 10 mg atovaquone/kg/day on days (-1) to 8 failed to protect either monkey, only delaying patency to days 18-19 [1].

Causal Prophylaxis Primate Model Atovaquone-Proguanil

Tafenoquine Succinate 106635-81-8: High-Impact Procurement and Research Applications


Single-Dose Radical Cure for P. vivax Malaria in G6PD-Normal Patients

Procure tafenoquine succinate for clinical trials or national malaria programs seeking a single-dose radical cure option for P. vivax. The clinical evidence from the DETECTIVE trial demonstrates that a single 300 mg dose provides recurrence-free rates comparable to a 14-day primaquine course (62.4% vs 69.6% at 6 months) [1]. This application is directly supported by the quantitative efficacy and safety data outlined in Evidence Item 3.

Pharmacokinetic and Prophylaxis Studies Leveraging Extended Half-Life

Use tafenoquine succinate in research focused on causal prophylaxis or long-interval dosing regimens. Its 28-fold longer half-life and 188-fold higher liver exposure compared to primaquine make it an ideal tool for studying hypnozoite biology and developing simplified prophylaxis protocols [2]. This scenario is grounded in the pharmacokinetic differentiation established in Evidence Item 1.

G6PD and CYP2D6 Pharmacogenomic Interaction Studies

Employ tafenoquine succinate as a probe substrate in pharmacogenomic research to investigate the impact of host genetics on 8-aminoquinoline efficacy and safety. Evidence shows its hemolytic risk in G6PD deficiency is similar to primaquine, and its anti-malarial activity is abolished in CYP2D knock-out models [3][4]. These findings directly support studies aiming to personalize radical cure therapy, as detailed in Evidence Items 4 and 5.

Comparative Efficacy Research Against Non-8-Aminoquinoline Prophylactics

Incorporate tafenoquine succinate in comparative studies against agents like atovaquone-proguanil or mefloquine. A direct head-to-head study in a primate model showed tafenoquine provided complete causal protection, whereas atovaquone-proguanil failed to protect [5]. This application is directly supported by the comparative efficacy data presented in Evidence Item 6.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tafenoquine Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.